molecular formula C14H24Cl2N2OS B15504169 4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride

4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride

Cat. No.: B15504169
M. Wt: 339.3 g/mol
InChI Key: JBZWTLMYNAUBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine dihydrochloride is a dihydrochloride salt featuring a morpholine ring, a phenylsulfanyl group, and a butan-2-amine backbone. Dihydrochloride salts are commonly employed to enhance solubility and stability in drug development .

Properties

Molecular Formula

C14H24Cl2N2OS

Molecular Weight

339.3 g/mol

IUPAC Name

4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride

InChI

InChI=1S/C14H22N2OS.2ClH/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H

InChI Key

JBZWTLMYNAUBGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(CSC2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Vanoxerine Dihydrochloride

  • Molecular Formula : C₁₈H₂₃Cl₂N₃O
  • Target/Activity : CDK2/4/6 triple inhibitor with broad anticancer activity.
  • IC₅₀ : 3.79–4.04 µM in liver cancer cell lines (QGY7703, Huh7) .
  • Key Features :
    • Inhibits cell cycle progression and induces apoptosis.
    • Broader activity spectrum compared to selective CDK2 or CDK4/6 inhibitors.
    • Requires tailored drug delivery systems due to physicochemical variability.

GBR 12783 Dihydrochloride

  • Molecular Formula : C₂₈H₃₂N₂O·2HCl
  • Target/Activity : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) .
  • Physical Properties : White solid, ≥99% purity, molecular weight 485.5 g/mol.
  • Structural Similarity : Contains a phenyl group and a piperazine moiety, differing in the absence of a morpholine ring.

Capmatinib Dihydrochloride

  • Physical Properties : Yellow, slightly hygroscopic powder with pH-dependent solubility and polymorphism .
  • Analytical Methods : Characterized via XRPD, NMR, and thermal analysis.
  • Relevance : Highlights the importance of solid-state characterization for dihydrochloride salts.

{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine Dihydrochloride

  • Molecular Formula : C₁₃H₂₀N₂O₂·2HCl
  • Structural Features: Morpholine ring linked to a phenoxyethylamine backbone.
  • Computational Data : Molecular weight 309.23 g/mol, topological polar surface area 47.7 Ų, 5 rotatable bonds .
  • Comparison: The phenylsulfanyl group in the target compound may confer higher lipophilicity compared to the phenoxy group in this analog.

Comparative Analysis Table

Compound Name Molecular Formula Target/Activity IC₅₀/Activity Range Physical Properties Key Features
4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine dihydrochloride (Target) Not explicitly provided Likely kinase or receptor modulation N/A Inferred: Hygroscopic, pH-dependent solubility Morpholine and phenylsulfanyl groups enhance binding and lipophilicity
Vanoxerine dihydrochloride C₁₈H₂₃Cl₂N₃O CDK2/4/6 inhibitor 3.79–4.04 µM Not provided Broad-spectrum anticancer activity
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl Dopamine uptake inhibitor 1.8 nM White solid, ≥99% purity High selectivity for dopamine transport
{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride C₁₃H₂₀N₂O₂·2HCl Unspecified N/A Molecular weight 309.23 g/mol High polar surface area and rotatable bonds

Key Differences and Implications

Pharmacological Targets: Vanoxerine targets CDKs, while GBR 12783 inhibits dopamine uptake.

Physicochemical Properties: Capmatinib’s pH-dependent solubility and polymorphism underscore the need for rigorous characterization of the target compound’s solid-state properties . The phenylsulfanyl group in the target compound likely increases lipophilicity compared to phenoxy-containing analogs, affecting bioavailability .

Synthetic Considerations: Dihydrochloride salts (e.g., vanoxerine, GBR 12783) are often synthesized via amine hydrochloridation, yielding amorphous or crystalline solids .

Q & A

Q. What are the standard synthetic routes for 4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine dihydrochloride?

The synthesis typically involves two key steps: (1) Formation of the primary amine via nucleophilic substitution or reductive amination, followed by (2) salt formation using concentrated hydrochloric acid under controlled pH and temperature (4–6°C) to ensure stability and purity. Reaction solvents like ethanol or dichloromethane are commonly employed, and intermediates are purified via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are employed for structural elucidation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and phenylsulfanyl moiety (aromatic protons at δ 7.0–7.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Software suites like SHELXL and WinGX are used to refine crystal structures, analyze bond lengths/angles, and confirm the dihydrochloride salt formation .

Q. What is the role of the morpholine ring in the compound’s bioactivity?

The morpholine moiety enhances solubility in aqueous media and participates in hydrogen bonding with biological targets (e.g., enzymes or receptors). Its electron-rich oxygen atom can stabilize transition states during enzymatic interactions, as observed in related morpholine derivatives .

Q. How does the dihydrochloride salt form improve research utility?

The dihydrochloride salt increases water solubility and stability compared to the free base, facilitating in vitro assays and pharmacokinetic studies. Salt formation also reduces hygroscopicity, simplifying storage and handling .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Catalyst Selection: Use palladium or nickel catalysts for efficient reductive amination.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • Purification: Employ gradient elution in HPLC or flash chromatography to isolate high-purity fractions (>98%). Monitor by TLC or LC-MS for real-time quality control .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Assay Standardization: Control variables like pH, temperature, and cell line viability (e.g., use MTT assays for cytotoxicity).
  • Orthogonal Validation: Combine enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding affinities.
  • Reproducibility Checks: Replicate studies under identical conditions and cross-validate with independent labs .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Modification: Replace the phenylsulfanyl group with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess activity changes.
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors).
  • In Vitro Screening: Test derivatives against relevant cell lines (e.g., HEK-293 for GPCR activity) and compare IC₅₀ values .

Q. What computational tools aid in analyzing crystallographic data?

  • SHELX Suite: For structure solution (SHELXD) and refinement (SHELXL), particularly for handling twinned crystals or high-resolution data.
  • WinGX/ORTEP: For visualizing anisotropic displacement parameters and generating publication-quality thermal ellipsoid diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.